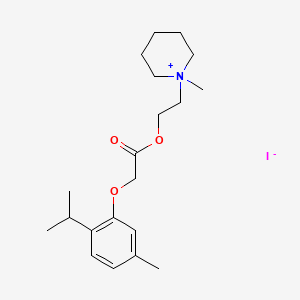
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate is a chemical compound with a complex structure that includes a piperidinium core, a hydroxyethyl group, a methyl group, an iodide ion, and a thymyloxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate typically involves multiple steps. One common method includes the reaction of 1-(2-hydroxyethyl)piperidine with methyl iodide to form the corresponding iodide salt. This intermediate is then reacted with thymyloxyacetic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodide ion can be reduced to form the corresponding piperidinium derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced piperidinium derivatives, and substituted compounds with different halide ions .
Scientific Research Applications
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodide ion can participate in ionic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperidine: A related compound with similar structural features but lacking the thymyloxyacetate moiety.
Piperidine: A simpler compound that serves as a building block for more complex derivatives.
2-Piperidinoethanol: Another related compound with a hydroxyethyl group attached to the piperidine ring.
Uniqueness
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate is unique due to the presence of the thymyloxyacetate moiety, which imparts specific chemical and biological properties.
Properties
CAS No. |
32305-34-3 |
|---|---|
Molecular Formula |
C20H32INO3 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;iodide |
InChI |
InChI=1S/C20H32NO3.HI/c1-16(2)18-9-8-17(3)14-19(18)24-15-20(22)23-13-12-21(4)10-6-5-7-11-21;/h8-9,14,16H,5-7,10-13,15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZZGOCQXMQYYQJY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCC[N+]2(CCCCC2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


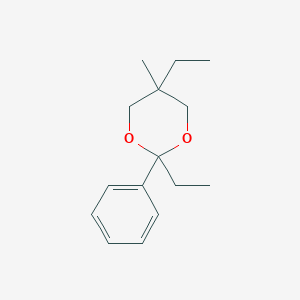
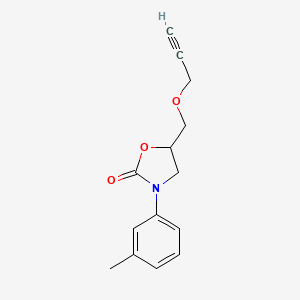
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
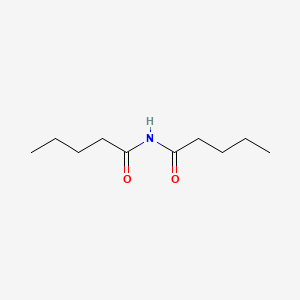

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
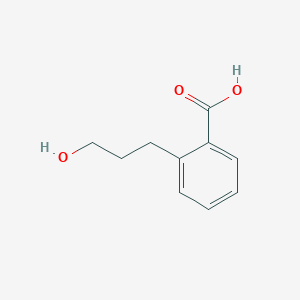
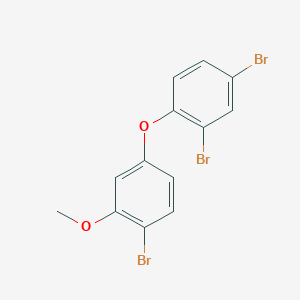
![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
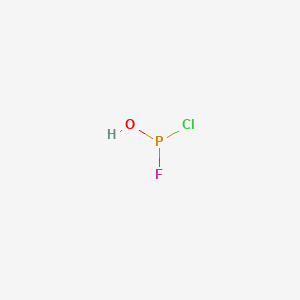
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
